

Application Notes and Protocols for AAV-BR1 in Mouse Models

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AAV-BR1: A Versatile Tool for Gene Delivery to the Central Nervous System

Introduction

Adeno-associated virus serotype BR1 (AAV-BR1) is a capsid-modified AAV vector with a strong tropism for brain endothelial cells. This characteristic makes it a valuable tool for gene therapy applications targeting the central nervous system (CNS), as it can facilitate the delivery of therapeutic genes across the blood-brain barrier (BBB). AAV-BR1 has been successfully utilized in various mouse models of neurological diseases, including Niemann-Pick type C2 (NPC2), Incontinentia Pigmenti, Sandhoff disease, and Allan-Herndon-Dudley syndrome.[1] This document provides detailed application notes and protocols for the use of AAV-BR1 in mouse models, with a specific focus on its application in the NPC2 disease model.

Mechanism of Action

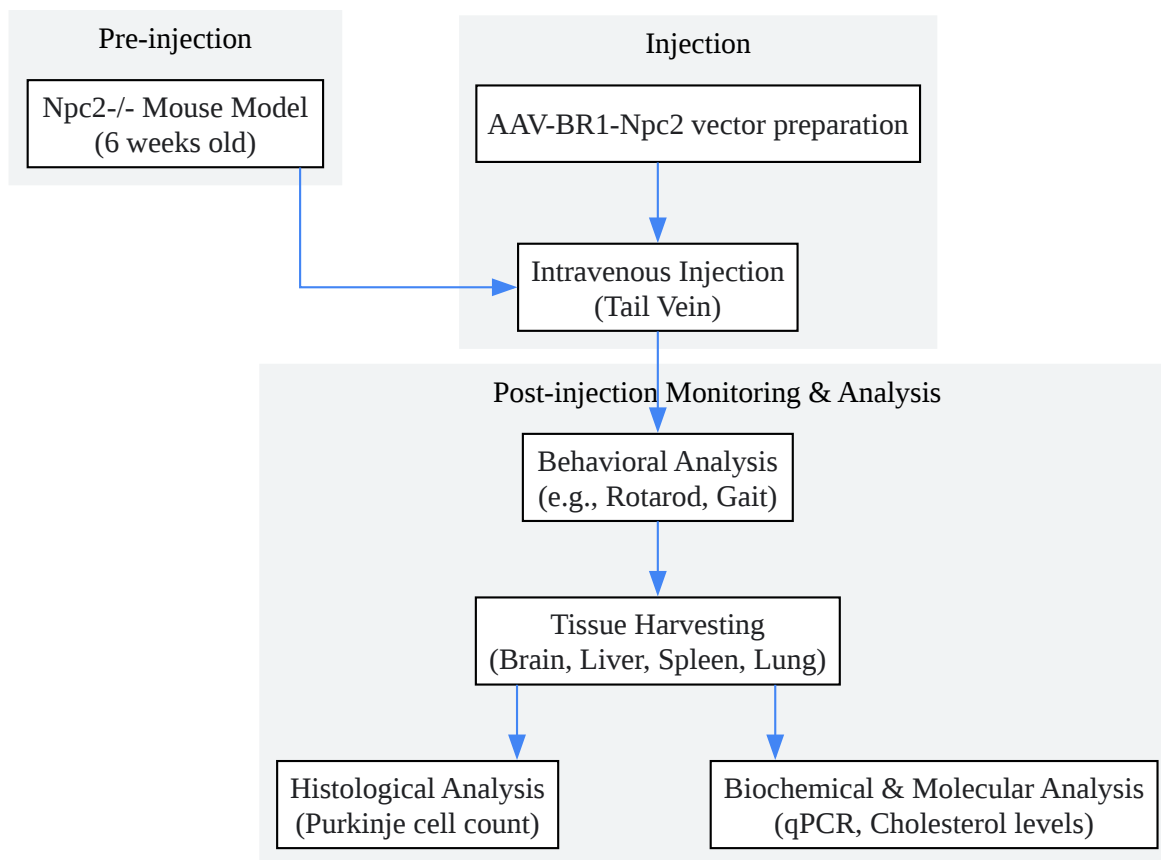
AAV-BR1 is an AAV2 capsid variant engineered to specifically target and transduce brain endothelial cells following intravenous administration.[2] Upon entering the circulation, the AAV-BR1 vector selectively binds to and is internalized by the endothelial cells lining the blood vessels of the brain. While its primary targets are endothelial cells, studies have shown that AAV-BR1 can also transduce neurons to some extent, suggesting a potential for crossing the BBB.[1][3] This dual-targeting capability allows for both the secretion of therapeutic proteins from the endothelial cells into the brain parenchyma and the direct transduction of neuronal cells.

In the context of Niemann-Pick type C2 (NPC2) disease, a lysosomal storage disorder caused by mutations in the NPC2 gene, AAV-BR1 is used to deliver a functional copy of the *Npc2* gene.^{[4][5]} The NPC2 protein plays a crucial role in the egress of cholesterol from lysosomes.^{[4][6][7]} By restoring NPC2 function in the brain, AAV-BR1-mediated gene therapy aims to correct the underlying cellular pathology, reduce cholesterol accumulation, and alleviate the severe neurological symptoms associated with the disease.^{[1][8]}

Application in Niemann-Pick Type C2 Mouse Model

The following protocols are based on studies using AAV-BR1 to deliver the *Npc2* gene in *Npc2*^{-/-} mouse models, which recapitulate the key features of human NPC2 disease, including progressive neurodegeneration, motor deficits, and lipid accumulation.^{[9][10]}

Experimental Workflow



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Experimental workflow for AAV-BR1-Npc2 gene therapy in a mouse model.

Detailed Experimental Protocols

1. AAV-BR1 Vector Administration

- Vector: AAV-BR1 carrying the mouse Npc2 gene under a suitable promoter (e.g., CAG promoter).
- Mouse Strain: Npc2-/- mice.
- Age of Mice: 6 weeks.[1][11]

- Dosage: 1.6×10^{11} viral genomes (vg) per mouse.[\[1\]](#)[\[11\]](#)
- Route of Administration: Intravenous (IV) injection via the lateral tail vein.[\[1\]](#)[\[12\]](#)[\[13\]](#)
- Injection Volume: 200 μ L, diluted in sterile phosphate-buffered saline (PBS).[\[1\]](#)

Procedure for Tail Vein Injection:

- Restrain the mouse using a suitable device.
- Warm the tail with a heat lamp or warm water to dilate the veins, making them more visible.
- Disinfect the tail with 70% alcohol.
- Using a fine-gauge needle (e.g., 27-30G), insert the needle into one of the lateral tail veins at a shallow angle.
- Slowly inject the 200 μ L of the AAV-BR1-Npc2 vector solution. Successful injection will be indicated by the absence of resistance and blanching of the vein.
- Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
- Return the mouse to its cage and monitor for any adverse reactions.

2. Behavioral Analysis

To assess the therapeutic efficacy of the AAV-BR1-Npc2 treatment on motor function, a battery of behavioral tests can be performed at specified time points post-injection (e.g., 6, 9, and 12 weeks of age).[\[1\]](#)

- Rotarod Test: This test evaluates motor coordination and balance. Mice are placed on a rotating rod with increasing speed, and the latency to fall is recorded.
- Gait Analysis: Assesses walking patterns and coordination.
- Composite Phenotype Score: A scoring system that includes evaluation of ledge test performance, hind limb clasping, kyphosis, tremor, gait, grooming, and exploratory behavior.
[\[1\]](#)

3. Biodistribution Analysis

To determine the distribution of the AAV-BR1 vector, tissues are harvested at the end of the study (e.g., 12 weeks of age).

- Procedure:
 - Euthanize the mouse according to approved protocols.
 - Perfuse the mouse with PBS to remove blood from the tissues.
 - Collect brain, lung, liver, and spleen.
 - Extract DNA from the tissues.
 - Perform quantitative PCR (qPCR) to determine the number of viral genomes per diploid genome in each organ.[\[14\]](#)

4. Histological Analysis

Histological analysis of the cerebellum is crucial for assessing the neuroprotective effects of the treatment, particularly on Purkinje cells, which are severely affected in NPC disease.[\[15\]](#)[\[16\]](#)
[\[17\]](#)

- Procedure:
 - Harvest the brain and fix it in 4% paraformaldehyde.
 - Cryoprotect the brain in sucrose solutions.
 - Section the cerebellum using a cryostat.
 - Perform immunohistochemistry using an antibody against a Purkinje cell marker (e.g., Calbindin).
 - Counterstain with a nuclear stain (e.g., DAPI).
 - Image the sections using a fluorescence microscope.

- Quantify the number of Purkinje cells in specific regions of the cerebellum.

Quantitative Data Summary

The following tables summarize quantitative data from studies using AAV-BR1-Npc2 in Npc2^{-/-} mice.

Table 1: Biodistribution of AAV-BR1-Npc2 in Npc2^{-/-} Mice (viral genomes/diploid genome)

Organ	AAV-BR1-Npc2 Treated	Untreated Control
Brain	~1.0 x 10 ⁵	Not Detected
Lung	~5.0 x 10 ⁴	Not Detected
Liver	~2.0 x 10 ⁴	Not Detected
Spleen	~1.0 x 10 ⁴	Not Detected

Data are approximate values based on published studies and may vary depending on the specific experimental conditions.[\[14\]](#)

Table 2: Effect of AAV-BR1-Npc2 on Motor Performance (Rotarod Test)

Treatment Group	Latency to Fall (seconds) at 12 weeks
Wild-Type	180 ± 20
Npc2 ^{-/-} (Untreated)	40 ± 15
Npc2 ^{-/-} + AAV-BR1-Npc2	120 ± 30

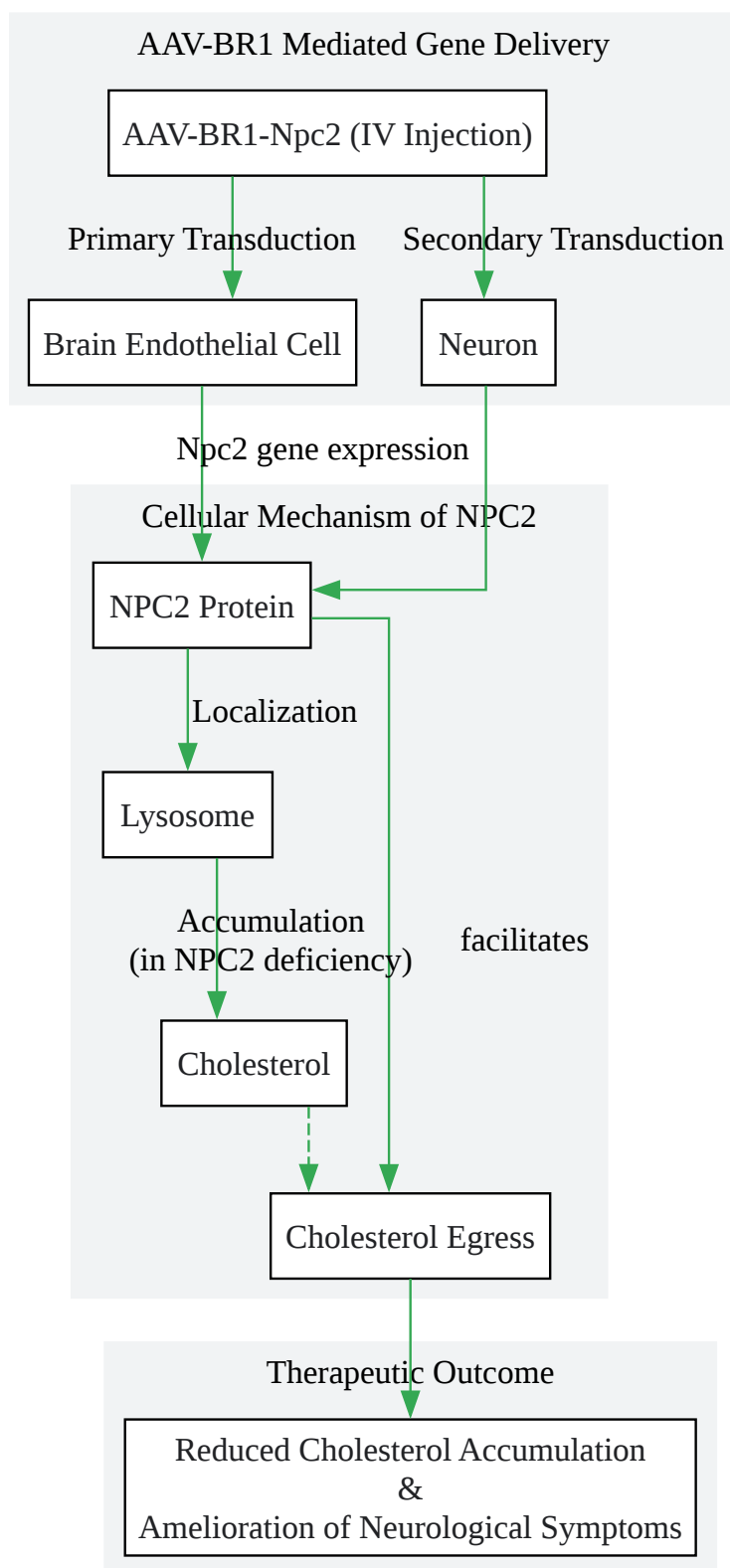
Values are represented as mean ± standard deviation and are illustrative based on typical outcomes.[\[1\]](#)

Table 3: Purkinje Cell Survival in the Cerebellum

Treatment Group	Purkinje Cells / mm of Purkinje Cell Layer
Wild-Type	10 ± 1
Npc2 ^{-/-} (Untreated)	2 ± 1
Npc2 ^{-/-} + AAV-BR1-Npc2	7 ± 2

Values are represented as mean ± standard deviation and are illustrative based on typical outcomes.^[1]

Signaling Pathway



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Signaling and therapeutic pathway of AAV-BR1-Npc2 gene therapy.

Conclusion

AAV-BR1 is a potent vector for gene delivery to the CNS, offering a promising therapeutic strategy for a range of neurological disorders. The protocols and data presented here, with a focus on the Niemann-Pick type C2 mouse model, provide a comprehensive guide for researchers and drug development professionals interested in utilizing this technology. Careful consideration of the experimental design, including the choice of mouse model, vector dosage, and outcome measures, is essential for the successful application of AAV-BR1 in preclinical studies.

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